molecular formula C14H18N2O6S B396224 Diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate CAS No. 93100-73-3

Diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate

Cat. No.: B396224
CAS No.: 93100-73-3
M. Wt: 342.37g/mol
InChI Key: LPDIOFUETVAFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate is a chemical compound with the molecular formula C14H18N2O6S and a molecular weight of 342.37 g/mol. This compound is known for its unique structure, which includes a sulfamoylanilino group attached to a methylene-propanedioate backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-sulfamoylaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction conditions must be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its sulfamoylanilino group is particularly reactive, allowing it to participate in a wide range of chemical processes. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-[(3-chloroanilino)methylene]malonate: This compound has a similar structure but with a chloro group instead of a sulfamoyl group.

    Diethyl ethoxymethylenemalonate: Another similar compound with an ethoxy group instead of a sulfamoylanilino group.

Uniqueness

Diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate is unique due to its sulfamoylanilino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific reactivity is required, such as in the synthesis of complex organic molecules or in biological studies.

Properties

CAS No.

93100-73-3

Molecular Formula

C14H18N2O6S

Molecular Weight

342.37g/mol

IUPAC Name

diethyl 2-[(4-sulfamoylanilino)methylidene]propanedioate

InChI

InChI=1S/C14H18N2O6S/c1-3-21-13(17)12(14(18)22-4-2)9-16-10-5-7-11(8-6-10)23(15,19)20/h5-9,16H,3-4H2,1-2H3,(H2,15,19,20)

InChI Key

LPDIOFUETVAFIF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)S(=O)(=O)N)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)S(=O)(=O)N)C(=O)OCC

solubility

37.8 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.